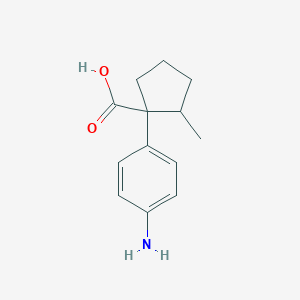
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with 2-methylcyclopentanone, followed by reduction of the nitro group to an amino group. The carboxylic acid functionality can be introduced via oxidation of the corresponding alcohol or aldehyde intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as:
Friedel-Crafts Acylation: Using aluminum chloride as a catalyst.
Reduction: Employing hydrogenation over palladium on carbon.
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.
化学反应分析
Types of Reactions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-2-methylcyclopentanol.
Substitution: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid (from nitration).
科学研究应用
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism by which 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(4-Aminophenyl)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
1-(4-Aminophenyl)-2-ethylcyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and applications.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-3-2-8-13(9,12(15)16)10-4-6-11(14)7-5-10/h4-7,9H,2-3,8,14H2,1H3,(H,15,16) |
InChI 键 |
PNSHBHQHRBIIGD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC1(C2=CC=C(C=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



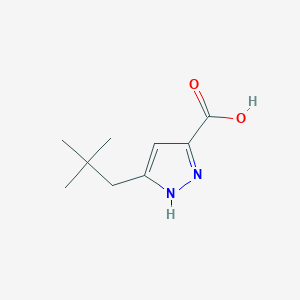
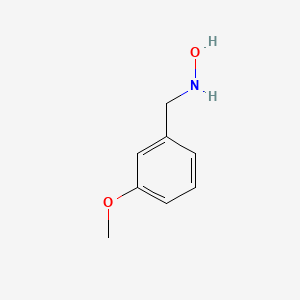
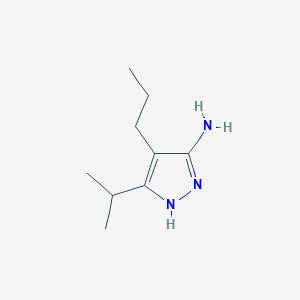
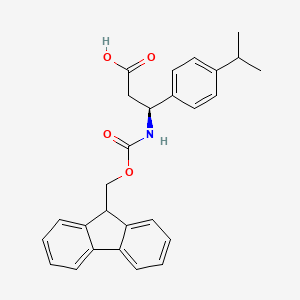

![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
![3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
![n4,n4-Dipropylbenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B13539453.png)
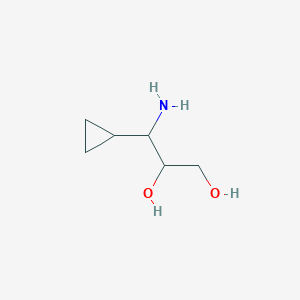
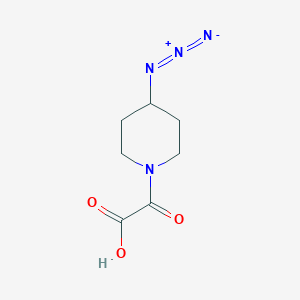
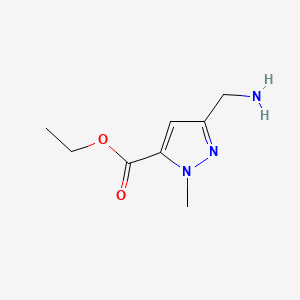
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)

